molecular formula C25H23N3O7S B2429599 Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-88-7

Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2429599
M. Wt: 509.53
InChI Key: VVSVRLQTGOPMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O7S and its molecular weight is 509.53. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is involved in research studies aimed at synthesizing novel chemical entities. For example, Mizuno et al. (2006) demonstrated efficient syntheses of metabolites related to TAK-603, indicating a potential pathway for the synthesis of related complex molecules, which could include Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate or its analogs M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, & Mitsutaka Goto, 2006.

Anticancer Activity

Research into novel heterocycles, including compounds structurally related to Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, has shown promise in anticancer applications. Abdel-Motaal et al. (2020) synthesized new heterocycles utilizing a thiophene incorporated thioureido substituent as precursors, which displayed potent activity against colon HCT-116 human cancer cell lines, highlighting the potential for compounds with similar structural motifs in anticancer research M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020.

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of pyrrole hydrazones derivatives, as reported by Tzankova et al. (2020), indicate that compounds within this chemical class can exhibit significant antimicrobial and antioxidant activities. This suggests that Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives might also possess similar biological activities, underscoring their potential utility in developing new antimicrobial and antioxidant agents D. Tzankova, S. Vladimirova, Denitsa Aluani, Y. Yordanov, L. Peikova, & M. Georgieva, 2020.

Building Blocks for Heterocyclic Molecules

Compounds like Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serve as valuable building blocks for the synthesis of densely functionalized heterocyclic molecules. Devendar et al. (2013) utilized ethyl 4-ethoxyazulene-1-carboxylate in electrophilic substitution reactions to produce derivatives with significant structural complexity, illustrating the potential of similar compounds in synthetic organic chemistry and drug development Badugu Devendar, Chi-Phi Wu, Chi-Yuan Chen, Hung-Chang Chen, Chung-Hao Chang, Chien-Kuo Ku, Cheng-Yin Tsai, & Chieh-Yuan Ku, 2013.

properties

IUPAC Name

ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O7S/c1-5-35-25(31)21-19-13-36-23(26-22(29)14-10-17(33-3)12-18(11-14)34-4)20(19)24(30)28(27-21)15-6-8-16(32-2)9-7-15/h6-13H,5H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSVRLQTGOPMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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